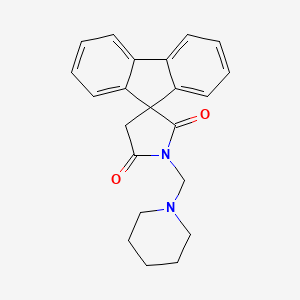
(Spiro(9H-fluorene-9,3'-pyrrolidine)-2',) 5'-dione, 1'-(1-piperidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Spiro(9H-fluorene-9,3’-pyrrolidine)-2’,) 5’-dione, 1’-(1-piperidinylmethyl)- is a complex organic compound characterized by its spiro-fused structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Spiro(9H-fluorene-9,3’-pyrrolidine)-2’,) 5’-dione, 1’-(1-piperidinylmethyl)- typically involves multi-component reactions. One such method is the accelerated five-component spiro-pyrrolidine construction at the air-liquid interface. This method utilizes microdroplets and thin films, with deposition methods and mild heating being crucial factors for product formation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(Spiro(9H-fluorene-9,3’-pyrrolidine)-2’,) 5’-dione, 1’-(1-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(Spiro(9H-fluorene-9,3’-pyrrolidine)-2’,) 5’-dione, 1’-(1-piperidinylmethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (Spiro(9H-fluorene-9,3’-pyrrolidine)-2’,) 5’-dione, 1’-(1-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as a hole transporting material (HTM) in electronic applications, facilitating the transport of charge carriers . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Properties
CAS No. |
68161-17-1 |
|---|---|
Molecular Formula |
C22H22N2O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1'-(piperidin-1-ylmethyl)spiro[fluorene-9,3'-pyrrolidine]-2',5'-dione |
InChI |
InChI=1S/C22H22N2O2/c25-20-14-22(21(26)24(20)15-23-12-6-1-7-13-23)18-10-4-2-8-16(18)17-9-3-5-11-19(17)22/h2-5,8-11H,1,6-7,12-15H2 |
InChI Key |
MABXOFPLEZYJDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)CC3(C2=O)C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















